3H-Indol-2-amine, 3-methyl-3-phenyl-, 1-oxide
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Overview
Description
3H-Indol-2-amine, 3-methyl-3-phenyl-, 1-oxide is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3H-Indol-2-amine, 3-methyl-3-phenyl-, 1-oxide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
3H-Indol-2-amine, 3-methyl-3-phenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3H-Indol-2-amine, 3-methyl-3-phenyl-, 1-oxide has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications are being explored for treating various diseases and disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3H-Indol-2-amine, 3-methyl-3-phenyl-, 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3H-Indol-2-amine, 3-methyl-3-phenyl-, 1-oxide can be compared with other indole derivatives, such as:
3-Methyl-2-phenyl-1-substituted-indole: These compounds share a similar indole structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
N~3~-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: This compound also contains an indole moiety and exhibits different biological activities due to its unique structure.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
61352-01-0 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-3-phenylindol-2-imine |
InChI |
InChI=1S/C15H14N2O/c1-15(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17(18)14(15)16/h2-10,16,18H,1H3 |
InChI Key |
WBACEUYMLUYFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=N)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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